(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate
Brand Name: Vulcanchem
CAS No.: 737001-14-8
VCID: VC3852342
InChI: InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1
SMILES: C1CC(C(C1)OCC2=CC=CC=C2)N=C=O
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate

CAS No.: 737001-14-8

Cat. No.: VC3852342

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate - 737001-14-8

Specification

CAS No. 737001-14-8
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name [(1R,2R)-2-isocyanatocyclopentyl]oxymethylbenzene
Standard InChI InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1
Standard InChI Key OBCLNTYESQZKFV-CHWSQXEVSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=O
SMILES C1CC(C(C1)OCC2=CC=CC=C2)N=C=O
Canonical SMILES C1CC(C(C1)OCC2=CC=CC=C2)N=C=O

Introduction

Synthesis Methods

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate likely involves starting materials such as (1R,2R)-(-)-2-Benzyloxycyclopentanol, followed by conversion of the hydroxyl group to an isocyanate using reagents like phosgene or triphosgene under controlled conditions. This process is typical for the synthesis of isocyanates from alcohols.

Chemical Reactions and Applications

  • Reactivity: Isocyanates are highly reactive, forming covalent bonds with nucleophiles such as amines and alcohols to produce ureas and carbamates, respectively.

  • Applications: These compounds are valuable in organic synthesis, particularly for producing complex molecules with specific stereochemistry. They can also be used in the production of polyurethane materials.

Biological Activity and Safety

Isocyanates, including (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate, pose health risks due to their reactivity. Exposure can lead to respiratory issues and skin sensitization. The biological activity of this compound would likely involve interactions with biological macromolecules, potentially leading to immune responses.

Data Table: Comparison of Isocyanates

CompoundMolecular FormulaStereochemistryApplications
(1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanateC13H15NO2(1R,2R)Organic synthesis, polyurethane production
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanateC14H17NO2(1R,2R)Organic synthesis, polyurethane production
(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanateC13H15NO2(1S,2S)Organic synthesis, academic research

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